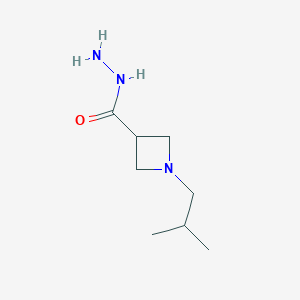

1-Isobutylazetidine-3-carbohydrazide

Description

1-Isobutylazetidine-3-carbohydrazide is a heterocyclic compound featuring a four-membered azetidine ring substituted at position 1 with an isobutyl group and at position 3 with a carbohydrazide (-CONHNH₂) moiety.

Properties

IUPAC Name |

1-(2-methylpropyl)azetidine-3-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O/c1-6(2)3-11-4-7(5-11)8(12)10-9/h6-7H,3-5,9H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMBINXYSDMOJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(C1)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isobutylazetidine-3-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of 1-Isobutylazetidine-3-carbohydrazide may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

1-Isobutylazetidine-3-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The azetidine ring can undergo substitution reactions with various reagents to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted azetidine derivatives .

Scientific Research Applications

1-Isobutylazetidine-3-carbohydrazide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of 1-Isobutylazetidine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The isobutyl group enhances lipophilicity compared to benzhydryl or benzyl substituents, which may influence membrane permeability in biological systems .

Functional Analogues: Carbohydrazide Derivatives

Carbohydrazide derivatives, such as those synthesized by Fall et al. (2020), share the reactive hydrazide group but differ in core structures:

Key Observations :

Substituent Analogues: Isobutyl-Containing Compounds

1-Isobutylindazole-3-carboxylic acid (CAS 173600-13-0) shares the isobutyl substituent but differs in core heterocycle and functional groups:

Key Observations :

Biological Activity

1-Isobutylazetidine-3-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

1-Isobutylazetidine-3-carbohydrazide is characterized by its azetidine ring, which is a four-membered cyclic amine. The presence of the isobutyl group and the carbohydrazide moiety contributes to its unique chemical properties and biological interactions.

Biological Activity Overview

The biological activity of 1-Isobutylazetidine-3-carbohydrazide has been investigated for various pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against a range of bacterial strains.

- Anticancer Activity : Research indicates potential cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapeutics.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in its therapeutic effects.

Antimicrobial Studies

A study conducted by evaluated the antimicrobial efficacy of 1-Isobutylazetidine-3-carbohydrazide against various pathogens. The results demonstrated that the compound had notable inhibitory effects on Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies highlighted the compound's cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 17 |

| HT-29 (Colon Cancer) | 9 |

| HeLa (Cervical Cancer) | 15 |

These findings suggest that 1-Isobutylazetidine-3-carbohydrazide may have selective toxicity towards cancer cells while sparing normal cells.

The mechanism by which 1-Isobutylazetidine-3-carbohydrazide exerts its biological effects is still under investigation. However, it is hypothesized that:

- Enzyme Interaction : The compound may interact with key enzymes involved in metabolic pathways, leading to disrupted cellular processes in pathogens or cancer cells.

- Cell Membrane Permeability : Its lipophilic nature may enhance membrane permeability, facilitating cellular uptake and increasing bioavailability.

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to 1-Isobutylazetidine-3-carbohydrazide. For instance, a recent investigation into azetidine derivatives showed promising results in inhibiting cancer cell proliferation and enhancing apoptosis through various signaling pathways . These insights provide a valuable context for understanding the potential applications of 1-Isobutylazetidine-3-carbohydrazide in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.